molecular formula C7H17Cl2NO B1281048 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride CAS No. 41052-94-2

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Cat. No. B1281048
CAS RN: 41052-94-2
M. Wt: 202.12 g/mol
InChI Key: QWXUJPJVNKCDKJ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound that is part of a class of organic molecules which include a tert-butylamino group. This group is known for its steric bulk and its ability to influence the reactivity and stability of various compounds. The specific compound , while not directly synthesized or analyzed in the provided papers, is related to the compounds that have been studied for their unique properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups to protect functional groups or to influence the course of chemical reactions. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the compatibility of the tert-butyl group with a variety of functional groups, including vinyl and cyclopropyl . This suggests that similar methodologies could potentially be applied to the synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups can be quite robust due to the steric hindrance provided by the tert-butyl moiety. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, showing an orthorhombic space group and specific molecular dimensions . This level of detail provides insight into how the tert-butyl group can influence the overall shape and stability of a molecule, which is relevant for understanding the structure of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride.

Chemical Reactions Analysis

The reactivity of tert-butyl-containing compounds can be quite diverse. For instance, tert-butylpentafluorophenylmethylchlorosilane was used to form hydrolytically stable alkylsilyl derivatives, indicating that tert-butyl groups can be involved in the formation of stable chemical derivatives suitable for analytical techniques like gas chromatography . This information can be extrapolated to understand the potential reactivity and stability of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by the presence of the bulky tert-butyl group. For example, the absorption and distribution of 1-(2,5-dichlorophenoxy)-3-tert-butylaminopropen-2-ol hydrochloride in aerosols were studied, showing that the compound's solubility and distribution in biological systems can be affected by its formulation . This suggests that the physical properties of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, such as solubility and stability, could also be influenced by the tert-butyl group and its interactions with other molecules.

Scientific Research Applications

Absorption and Distribution Studies

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has been the subject of research in terms of its absorption and distribution properties. Studies have been conducted to understand how this chemical behaves in biological systems. For instance, research on 1-(2,5-dichlorophenoxy)-3-tert-butylaminopropen-2-ol hydrochloride has shown that its blood level and organ concentrations differ depending on the method of aerosolization used, which has implications for its potential therapeutic uses (Stampf et al., 1983).

Photocatalytic Degradation

The photocatalytic degradation of similar compounds, such as salbutamol (which shares a similar tert-butylamino group), has been studied under simulated solar irradiation. This research is relevant for understanding the environmental impact and degradation pathways of similar chemical structures (Sakkas et al., 2007).

Chemical Synthesis Applications

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has applications in chemical synthesis. For example, research has demonstrated its use in the synthesis of labeled forms of bupropion hydrochloride, an antidepressant, for drug metabolism and pharmacokinetic studies (Hill & Scharver, 1988). This highlights its utility in creating compounds for medical research.

Molecular Docking and Spectroscopy Studies

This compound has also been studied for its molecular structure and bioactive nature. Molecular docking and vibrational spectroscopy studies have been conducted to understand its potential as an adrenaline uptake inhibitor, which is valuable for drug discovery in the Central Nervous System (CNS) domain (Sevvanthi et al., 2018).

properties

IUPAC Name

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXUJPJVNKCDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481848
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

CAS RN

41052-94-2
Record name 41052-94-2
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Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
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